molecular formula C19H30N4O6 B564297 H-Lys-Thr-Tyr-OH CAS No. 108191-44-2

H-Lys-Thr-Tyr-OH

Cat. No. B564297
M. Wt: 410.471
InChI Key: YFQSSOAGMZGXFT-MEYUZBJRSA-N
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Description

“H-Lys-Thr-Tyr-OH” is a tripeptide consisting of the amino acids Lysine (Lys), Threonine (Thr), and Tyrosine (Tyr) in that order . It has the molecular formula C19H30N4O6 . This tripeptide can be used to study the properties of small peptides .


Synthesis Analysis

The synthesis of peptides like “H-Lys-Thr-Tyr-OH” often involves selective modification at tyrosine residues . A wide variety of substrates, ranging from tripeptides to proteins, have been successfully cleaved at Tyr and Trp sites in electrochemical cells with low to moderate yield . The electrochemical cell can be directly coupled to a mass spectrometer, thereby allowing fast and real-time analysis . Another method involves the phosphorylation of tyrosine and Tyr-Thr-Lys tripeptide with cyclohexylmethyl (deuteromethyl)phosphonochloridates .


Molecular Structure Analysis

The molecular structure of “H-Lys-Thr-Tyr-OH” is represented by the molecular formula C19H30N4O6 . It has an average mass of 410.465 Da and a monoisotopic mass of 410.216522 Da .


Chemical Reactions Analysis

Tyrosine, one of the amino acids in “H-Lys-Thr-Tyr-OH”, is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications highlight its importance in human disease states, such as Alzheimer’s disease and cancer .


Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Lys-Thr-Tyr-OH” include its molecular formula C19H30N4O6, average mass 410.465 Da, and monoisotopic mass 410.216522 Da .

Scientific Research Applications

Peptide-Based Neurological Research

  • Behavioral Effects in Rats : A study by Vécsei et al. (1982) investigated H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH, a structurally similar peptide, for its effects on rats' behavior. It was found to influence memory, particularly retrieval processes, and modify open-field activity. This suggests potential applications in studying memory and behavior modulation (Vécsei, Telegdy, Schally, & Coy, 1982).

Cellular Receptor Studies

  • Receptor Binding Studies : The study by Navolotskaya et al. (2001) on various peptide fragments, including H-Val-Lys-Gly-Phe-Tyr-OH, demonstrated their ability to inhibit specific binding of β-endorphin to T lymphocytes. This points towards the potential application of similar peptides in cellular receptor studies (Navolotskaya et al., 2001).

Drug Delivery Research

  • Transdermal Peptide Delivery : A study by Abla et al. (2005) explored the impact of molecular weight and charge on the iontophoretic delivery of lysine- and tyrosine-containing dipeptides. This research is significant for the development of efficient drug delivery systems, especially for peptides (Abla, Naik, Guy, & Kalia, 2005).

Protein Interaction Studies

  • Hydrogen Bonds in Proteins : Research by Kristof & Zundel (1980) on the hydrogen bonds formed between tyrosine and lysine residues in proteins could provide insights into protein interactions and structures. This is crucial for understanding protein functionality (Kristof & Zundel, 1980).

Peptide Synthesis

  • Peptide Synthesis Techniques : Suzuki, Sasaki, & Endo (1976) described a technique for peptide synthesis involving lysine as a polar compound, which could be relevant for synthesizing peptides with components similar to H-Lys-Thr-Tyr-OH. Such methodologies are integral to producing specific peptides for research and therapeutic uses (Suzuki, Sasaki, & Endo, 1976).

Future Directions

The future directions in the study of peptides like “H-Lys-Thr-Tyr-OH” could involve further exploration of tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins . This holds significant relevance across various disciplines, including chemical, biological, medical, and material sciences .

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6/c1-11(24)16(23-17(26)14(21)4-2-3-9-20)18(27)22-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29)/t11-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQSSOAGMZGXFT-MEYUZBJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys-Thr-Tyr-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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